

An In-depth Technical Guide to 4,4'-Sulfonyldiphenol-¹³C₁₂

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Compound of Interest

Compound Name: 4,4'-Sulfonyldiphenol-¹³C₁₂

Cat. No.: B15546910

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This guide provides a comprehensive overview of 4,4'-Sulfonyldiphenol-¹³C₁₂, a stable isotope-labeled internal standard for Bisphenol S (BPS). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and the biological pathways of its unlabeled analogue, Bisphenol S.

Core Concepts and Properties

4,4'-Sulfonyldiphenol-¹³C₁₂ is the ¹³C-labeled form of Bisphenol S, a synthetic compound used as a replacement for Bisphenol A (BPA) in various consumer products.[1][2][3][4] The incorporation of twelve ¹³C atoms into the phenol rings provides a distinct mass shift, making it an ideal internal standard for accurate quantification of BPS in complex matrices using isotope dilution mass spectrometry.[5]

Physicochemical and Analytical Data

The following tables summarize the key physicochemical and analytical properties of 4,4'-Sulfonyldiphenol-¹³C₁₂ and its unlabeled counterpart, Bisphenol S.

Table 1: Physicochemical Properties

Property	4,4'-Sulfonyldiphenol- ¹³ C ₁₂	4,4'-Sulfonyldiphenol (Bisphenol S)
Molecular Formula	¹³ C ₁₂ H ₁₀ O ₄ S	C ₁₂ H ₁₀ O ₄ S
Molecular Weight	262.18 g/mol [6]	250.27 g/mol [7]
Appearance	White to off-white solid[8]	White to grayish-green crystalline powder[9]
Melting Point	Not explicitly available	245-250 °C[7]
Solubility	Soluble in methanol	Soluble in alcohol, ether, and dimethyl sulfoxide; slightly soluble in water[9][10]
CAS Number	1991267-29-8[8]	80-09-1[11]

Table 2: Analytical Data for Quantification of Bisphenol S using 4,4'-Sulfonyldiphenol-¹³C₁₂

Parameter	Value	Matrix	Analytical Method
Limit of Detection (LOD)	0.02 µg/L	Urine	UPLC-ESI-MS/MS[12]
Limit of Quantification (LOQ)	0.05 µg/L	Urine	UPLC-ESI-MS/MS[12]
Recovery	91.7% - 97.2%	Urine	UPLC-ESI-MS/MS[12]
Within-day Precision (RSD)	6.6% - 14.0%	Urine	UPLC-ESI-MS/MS[12]
Day-to-day Precision (RSD)	2.8% - 8.2%	Urine	UPLC-ESI-MS/MS[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the quantification of Bisphenol S using 4,4'-Sulfonyldiphenol-¹³C₁₂ and for studying the biological effects of Bisphenol S.

Quantification of Bisphenol S in Biological Matrices by UPLC-MS/MS

This protocol describes the determination of total Bisphenol S in urine, adapted from validated methods.[\[12\]](#)

Materials:

- 4,4'-Sulfonyldiphenol- $^{13}\text{C}_{12}$ internal standard solution (in methanol)
- Bisphenol S calibration standards
- β -glucuronidase/sulfatase from *Helix pomatia*
- Ammonium acetate buffer (pH 5.0)
- Formic acid
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- UPLC system coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity II with a 6470 Triple Quadrupole LC/MS)
- C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μm)

Procedure:

- Sample Preparation:
 - To 1 mL of urine sample, add 50 μL of 4,4'-Sulfonyldiphenol- $^{13}\text{C}_{12}$ internal standard solution.
 - Add 500 μL of ammonium acetate buffer.
 - Add 20 μL of β -glucuronidase/sulfatase solution.

- Vortex and incubate at 37°C for at least 4 hours to deconjugate BPS metabolites.
- Stop the reaction by adding 100 µL of formic acid.
- Centrifuge at 10,000 x g for 10 minutes.
- UPLC-MS/MS Analysis:
 - Inject 5 µL of the supernatant onto the UPLC-MS/MS system.
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 0.4 mL/min
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - MRM Transitions:
 - Bisphenol S: Precursor ion (m/z) 249.0 -> Product ion (m/z) 108.0
 - 4,4'-Sulfonyldiphenol-¹³C₁₂: Precursor ion (m/z) 261.1 -> Product ion (m/z) 113.0
- Quantification:
 - Construct a calibration curve using the peak area ratios of Bisphenol S to 4,4'-Sulfonyldiphenol-¹³C₁₂.
 - Calculate the concentration of Bisphenol S in the samples based on the calibration curve.

Analysis of ERK and JNK Phosphorylation by Fixed-Cell Immunoassay

This protocol is based on methods used to study the disruption of estradiol-induced nongenomic signaling by Bisphenol S.[\[3\]](#)[\[13\]](#)

Materials:

- GH3/B6/F10 rat pituitary cells
- Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
- Bisphenol S
- Estradiol (E₂)
- Phosphate-buffered saline (PBS)
- 4% paraformaldehyde in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% non-fat dry milk in PBS)
- Primary antibodies: anti-phospho-ERK1/2, anti-phospho-JNK
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1 M H₂SO₄)
- Microplate reader

Procedure:

- Cell Culture and Treatment:
 - Seed GH3/B6/F10 cells in a 96-well plate and allow them to adhere.
 - Starve the cells in serum-free medium for 24 hours.
 - Treat the cells with various concentrations of Bisphenol S, Estradiol, or a combination of both for the desired time points (e.g., 2.5 to 60 minutes).

- Cell Fixation and Permeabilization:
 - Aspirate the medium and wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with permeabilization buffer for 10 minutes.
- Immunostaining:
 - Wash the cells three times with PBS.
 - Block non-specific binding with blocking buffer for 1 hour at room temperature.
 - Incubate the cells with primary antibodies against phospho-ERK1/2 or phospho-JNK overnight at 4°C.
 - Wash the cells three times with PBS containing 0.05% Tween 20.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Wash the cells three times with PBS containing 0.05% Tween 20.
 - Add TMB substrate and incubate in the dark until a blue color develops.
 - Stop the reaction with the stop solution.
 - Measure the absorbance at 450 nm using a microplate reader.
 - Normalize the absorbance values to cell number (e.g., using a crystal violet assay).

Investigation of the ROS-Mediated PERK/ATF4 Signaling Pathway

This section outlines the protocols for detecting reactive oxygen species (ROS) and analyzing the expression of key proteins in the PERK/ATF4 pathway following Bisphenol S exposure.[\[14\]](#)

This protocol is adapted from methods for measuring cellular ROS levels.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Human choriocarcinoma cells (JEG-3)
- Cell culture medium
- Bisphenol S
- 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
- PBS
- Fluorescence microscope or microplate reader

Procedure:

- Cell Culture and Treatment:
 - Seed JEG-3 cells in a suitable format (e.g., 24-well plate or 96-well black plate).
 - Treat the cells with Bisphenol S at the desired concentrations for the appropriate duration.
- Staining with DCFH-DA:
 - Wash the cells twice with PBS.
 - Add DCFH-DA solution (e.g., 10 μ M in serum-free medium) to the cells.
 - Incubate for 30 minutes at 37°C in the dark.
- Measurement of Fluorescence:
 - Wash the cells twice with PBS to remove excess probe.

- Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.
- Quantify the fluorescence intensity relative to control cells.

This protocol is a general guideline for Western blotting to detect changes in protein expression in the PERK/ATF4 pathway.[\[18\]](#)[\[19\]](#)

Materials:

- JEG-3 cells
- Bisphenol S
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-PERK, anti-PERK, anti-phospho-eIF2 α , anti-eIF2 α , anti-ATF4, anti-CHOP, anti-GRP78, and anti- β -actin (as a loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

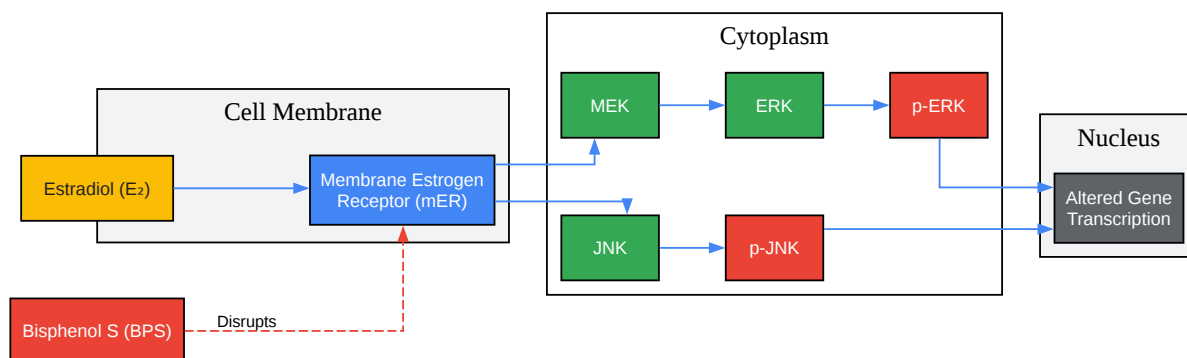
Procedure:

- Protein Extraction:

- Treat JEG-3 cells with Bisphenol S.
- Lyse the cells in RIPA buffer.
- Determine the protein concentration using the BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody of interest overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times with TBST.
 - Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities and normalize to the loading control.

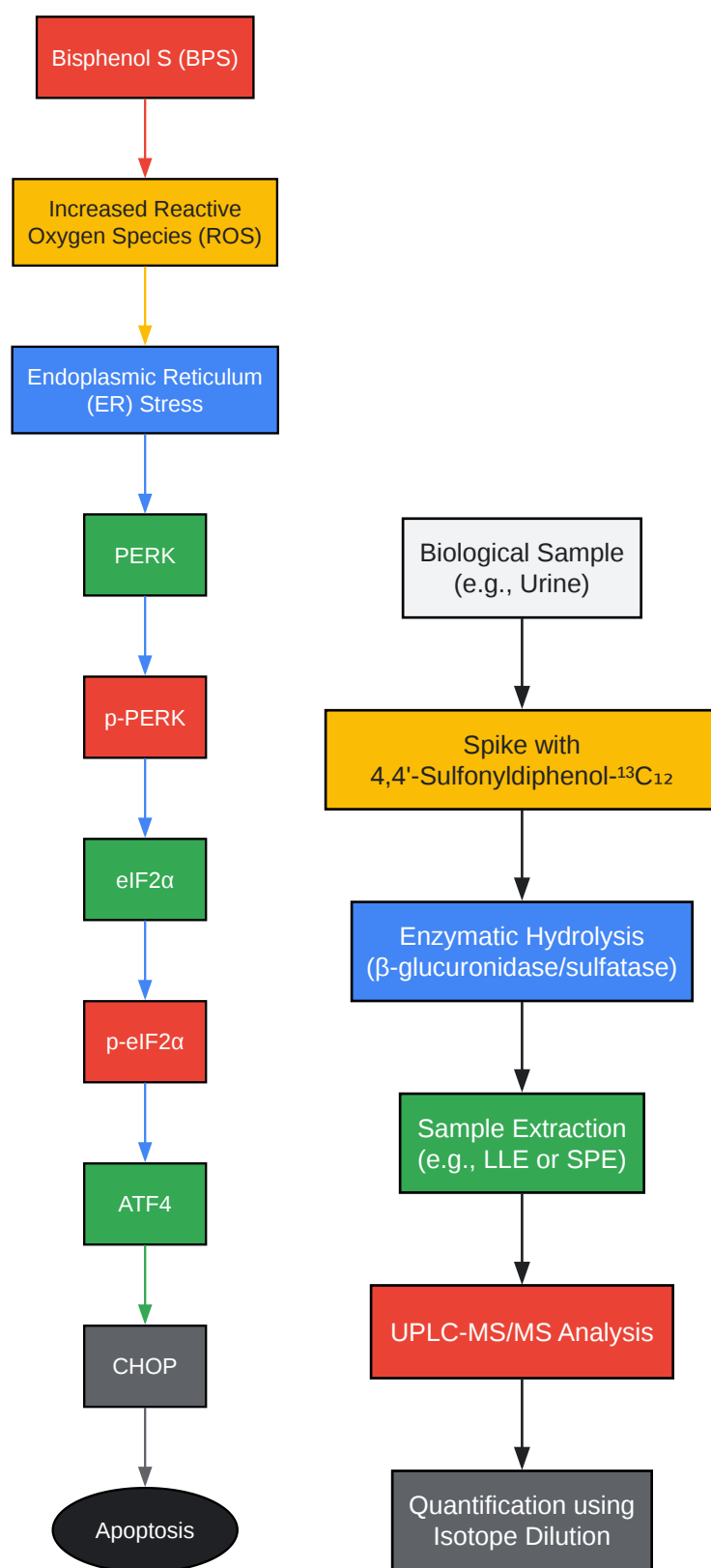
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Bisphenol S and a typical experimental workflow for its quantification.



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Caption: Disruption of Estradiol-Induced Nongenomic Signaling by Bisphenol S.



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